An In-depth Technical Guide to the Biochemical Properties of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA
An In-depth Technical Guide to the Biochemical Properties of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Intermediate in Very-Long-Chain Fatty Acid Metabolism
This technical guide delves into the intricate biochemical properties of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-Coenzyme A (CoA), a pivotal, yet often overlooked, intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). As our understanding of lipid metabolism deepens, the significance of transient molecules like this trans-isomer of tetracosahexaenoyl-CoA comes to the forefront, particularly in the context of neurological health and retinal function. This document serves as a comprehensive resource, consolidating current knowledge and providing practical insights for researchers in lipidomics, neuroscience, and drug discovery. By elucidating the synthesis, metabolism, and potential roles of this specific acyl-CoA, we aim to empower the scientific community to explore new avenues of research and therapeutic intervention.
Introduction to 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA: A Transient but Vital Player
2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA is a C24:6 polyunsaturated fatty acyl-CoA, distinguished by a trans double bond at the C2 position while retaining the all-cis configuration of its parent molecule, (all-cis)-9,12,15,18,21-tetracosahexaenoic acid. This seemingly subtle structural alteration is, in fact, the hallmark of its transient existence as an intermediate in the fatty acid elongation cycle.[1] This cycle is a fundamental process for the synthesis of VLC-PUFAs, which are critical components of cellular membranes, particularly in the brain and retina.[2][3][4]
The presence of the 2-trans double bond designates this molecule as a substrate for the final reductive step in each two-carbon elongation cycle, catalyzed by the enzyme trans-2-enoyl-CoA reductase.[5][6] Its rapid conversion to the fully saturated acyl-CoA underscores its role as a metabolic waypoint rather than a stable endpoint. However, understanding the kinetics and regulation of its formation and conversion is crucial for comprehending the overall flux and availability of essential VLC-PUFAs like docosahexaenoic acid (DHA).[7][8]
Physicochemical Properties and Structural Context
While specific experimental data for the isolated 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA is scarce due to its transient nature, its fundamental properties can be inferred from its constituent parts: the C24:6 fatty acid and the Coenzyme A moiety.
| Property | Value (Estimated) | Source |
| Molecular Formula | C45H68N7O17P3S | Inferred |
| Molecular Weight | ~1104.1 g/mol | Inferred |
| Parent Fatty Acid | (all-cis)-9,12,15,18,21-Tetracosahexaenoic Acid (C24:6n-3) | [9] |
| Key Structural Features | Thioester linkage to Coenzyme A; trans double bond at C2; five cis double bonds at C9, C12, C15, C18, and C21 | Inferred |
The long, highly unsaturated acyl chain imparts significant hydrophobicity, while the Coenzyme A portion provides a hydrophilic handle, rendering the entire molecule amphipathic. This structure is essential for its interaction with enzymes within the aqueous environment of the endoplasmic reticulum, where fatty acid elongation occurs.
Metabolic Hub: Synthesis and Degradation
The lifecycle of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA is intrinsically linked to the fatty acid elongation pathway, a four-step cyclical process that adds two-carbon units to a growing acyl-CoA chain.
Biosynthesis via Fatty Acid Elongation
The formation of the C24:6 acyl chain is a critical part of the Sprecher pathway, the established route for the synthesis of docosahexaenoic acid (DHA, 22:6n-3) in mammals.[1][7][10] This pathway involves the elongation of DHA to tetracosahexaenoic acid (24:6n-3), followed by a cycle of peroxisomal beta-oxidation to yield DHA.
The immediate precursor to 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA is the 3-hydroxyacyl-CoA intermediate, which is dehydrated to introduce the 2-trans double bond. This reaction is the third step in the fatty acid elongation cycle.
The specific elongase enzyme (ELOVL) responsible for the initial condensation step in the formation of C24:6-CoA from C22:6-CoA is a subject of ongoing research. While ELOVL4 is known to be involved in the synthesis of very-long-chain saturated and polyunsaturated fatty acids, particularly in the retina, its substrate specificity for C22:6-CoA is not fully elucidated.[9][11][12]
Conversion by trans-2-Enoyl-CoA Reductase (TER)
The defining metabolic fate of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA is its rapid reduction to the corresponding saturated acyl-CoA by trans-2-enoyl-CoA reductase (TER), also known as TECR.[5][6] This enzyme utilizes NADPH as a cofactor to saturate the 2-trans double bond, completing the four-step elongation cycle.[6]
While specific kinetic parameters for the interaction of TER with 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA have not been reported, studies on TER from various organisms have shown activity towards a range of trans-2-enoyl-CoA substrates.[13][14] The efficiency of this reaction is critical for maintaining the forward flux of the fatty acid elongation pathway.
Peroxisomal Beta-Oxidation
Following its formation, the resulting tetracosahexaenoyl-CoA (C24:6-CoA) is transported to peroxisomes. Here, it undergoes one cycle of beta-oxidation, a process that shortens the acyl chain by two carbons, to yield docosahexaenoyl-CoA (DHA-CoA).[3][15][16] This newly synthesized DHA-CoA can then be incorporated into cellular lipids.
Biological Significance and Putative Functions
The primary biological role of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA is as an essential intermediate in the synthesis of C24:6 and subsequently DHA. VLC-PUFAs are highly enriched in the phospholipids of retinal photoreceptor outer segments and neuronal cell membranes, where they play crucial roles in maintaining membrane fluidity, signal transduction, and overall cellular function.[2][3][4][17]
While direct signaling roles for this specific trans-intermediate have not been identified, it is plausible that its cellular concentration could influence the rate of VLC-PUFA synthesis. Dysregulation of the fatty acid elongation pathway, and by extension, the levels of its intermediates, could have significant pathological consequences, particularly in tissues with high demands for VLC-PUFAs.
Experimental Protocols and Analytical Methodologies
The study of 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA presents unique challenges due to its low cellular abundance and transient nature. However, a combination of in vitro assays and advanced analytical techniques can provide valuable insights.
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from established methods for measuring the activity of fatty acid elongases.[18][19][20]
Objective: To measure the conversion of a precursor acyl-CoA to elongated products, including the formation of the 2-trans intermediate, in a microsomal preparation.
Materials:
-
Microsomal fraction isolated from a relevant cell line or tissue (e.g., retina, brain).
-
Precursor acyl-CoA (e.g., C22:6-CoA).
-
[14C]-Malonyl-CoA (radiolabeled).
-
NADPH.
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Bovine serum albumin (fatty acid-free).
-
Organic solvents for extraction (e.g., chloroform/methanol).
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and fatty acid-free BSA.
-
Add the microsomal preparation to the reaction mixture.
-
Initiate the reaction by adding the precursor acyl-CoA and [14C]-malonyl-CoA.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the different acyl-CoA species by TLC.
-
Visualize and quantify the radiolabeled products using a phosphorimager or by scraping the corresponding bands and performing scintillation counting.
Causality Behind Experimental Choices:
-
Microsomal Fraction: The enzymes of the fatty acid elongation cycle are located in the endoplasmic reticulum, which is enriched in the microsomal fraction.
-
[14C]-Malonyl-CoA: The use of a radiolabeled two-carbon donor allows for the sensitive detection of newly synthesized, elongated fatty acyl-CoAs.
-
NADPH: This is the required cofactor for the two reductive steps in the elongation cycle, including the conversion of the 2-trans intermediate.
-
TLC Separation: This technique allows for the separation of different lipid species based on their polarity, enabling the quantification of the precursor, intermediates, and final products.
Analysis by Mass Spectrometry
Advanced mass spectrometry techniques are essential for the definitive identification and quantification of specific acyl-CoA species.[21][22]
Objective: To detect and quantify 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA in biological samples.
Methodology:
-
Sample Preparation: Lipid extraction from cells or tissues, followed by enrichment for acyl-CoAs using solid-phase extraction.
-
Instrumentation: High-resolution mass spectrometry (e.g., Orbitrap) coupled with liquid chromatography (LC-MS/MS).
-
Analysis: Identification is based on accurate mass measurement and fragmentation patterns (MS/MS). Quantification is typically achieved using stable isotope-labeled internal standards.
Self-Validating System: The combination of chromatographic retention time, accurate mass, and specific fragmentation patterns provides a high degree of confidence in the identification of the target molecule.
Future Directions and Unanswered Questions
Despite our growing understanding of VLC-PUFA metabolism, several key questions regarding 2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA remain:
-
Precise Kinetics: What are the specific kinetic parameters (Km and Vmax) of trans-2-enoyl-CoA reductase for this substrate? How do these compare to other polyunsaturated trans-2-enoyl-CoAs?
-
Regulatory Roles: Does the cellular concentration of this intermediate have any feedback or feed-forward regulatory effects on the fatty acid elongation pathway?
-
Specific Elongase: Which ELOVL isoform is primarily responsible for the elongation of C22:6-CoA to C24:6-CoA in different tissues?
-
Pathophysiological Relevance: Are levels of this intermediate altered in diseases associated with defects in VLC-PUFA metabolism, such as Stargardt's disease or other retinal and neurological disorders?
Answering these questions will require the development of specific analytical standards and advanced molecular biology tools to probe the intricacies of the fatty acid elongation machinery.
Conclusion
2-trans-9,12,15,18,21-all-cis-Tetracosahexaenoyl-CoA stands as a critical, albeit transient, molecule in the complex tapestry of lipid metabolism. Its central role as an intermediate in the synthesis of very-long-chain polyunsaturated fatty acids essential for neuronal and retinal health underscores the importance of understanding its biochemical properties. This guide has synthesized the current knowledge of its formation, conversion, and biological context, while also highlighting the key areas for future research. It is our hope that this resource will stimulate further investigation into this fascinating molecule and its role in health and disease.
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